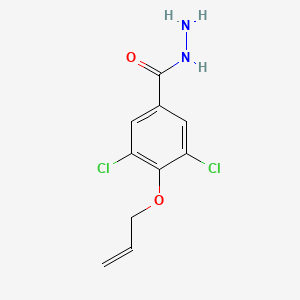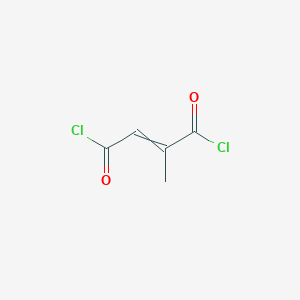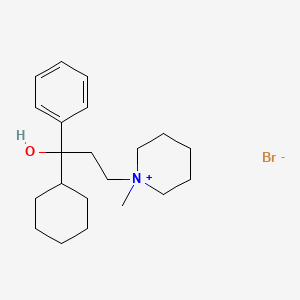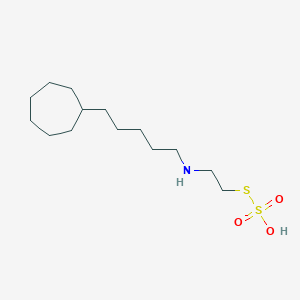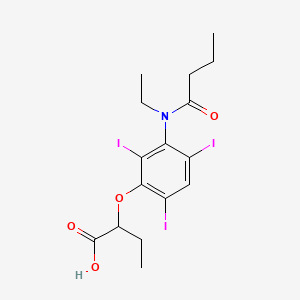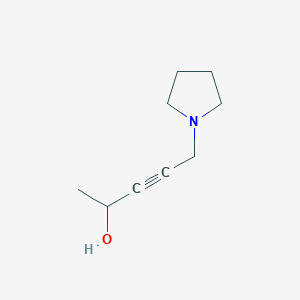
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- is an organic compound with the molecular formula C9H15NO It is a derivative of 3-pentyn-2-ol, where a pyrrolidinyl group is attached to the fifth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- typically involves the reaction of 3-pentyn-2-ol with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 3-pentyn-2-ol is replaced by the pyrrolidinyl group. This reaction can be catalyzed by acids or bases to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the pentynyl group to a double or single bond, resulting in alkenes or alkanes.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance the compound’s binding affinity to specific targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pentyn-2-ol: The parent compound without the pyrrolidinyl group.
5-(1-Pyrrolidinyl)-3-pentyn-1-ol: A similar compound with the pyrrolidinyl group attached to a different carbon atom.
2-Phenyl-5-(1-pyrrolidinyl)-3-pentyn-2-ol: A derivative with a phenyl group.
Uniqueness
3-Pentyn-2-ol, 5-(1-pyrrolidinyl)- is unique due to the specific positioning of the pyrrolidinyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
24642-57-7 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
5-pyrrolidin-1-ylpent-3-yn-2-ol |
InChI |
InChI=1S/C9H15NO/c1-9(11)5-4-8-10-6-2-3-7-10/h9,11H,2-3,6-8H2,1H3 |
Clé InChI |
KTTFGJDKIXTHDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CCN1CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)

